Compound Description: p-Methoxythymol is a naturally occurring meroterpene. []
Relevance: 2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate can be synthesized through a tosylation reaction of p-methoxythymol. This suggests that 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate shares a similar core structure with p-methoxythymol, with the addition of a 2,6-dichlorophenyl sulfonate group. []
Tris(2-methoxy-5-bromophenyl)antimony Oxide (1)
Compound Description: Tris(2-methoxy-5-bromophenyl)antimony oxide is an organoantimony compound formed by the oxidation of tris(2-methoxy-5-bromophenyl)antimony with tert-butylhydroperoxide in the presence of water. X-ray diffraction analysis revealed its binuclear structure with a Sb2O2 cycle and tetragonal coordination of antimony atoms. []
Relevance: While this compound does not share the same core structure as 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, it highlights the use of halogenated and methoxy-substituted aromatic rings in organometallic synthesis, suggesting a potential area of structural similarity for investigation. []
Compound Description: This compound incorporates a thiazole moiety and a carboxyl group, which are important components of many biological processes. The compound exhibits promising pharmacokinetic parameters and physicochemical properties for drug development. []
Relevance: The presence of a 2,6-dichlorophenyl group in this compound, also found in 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, highlights the use of this specific substitution pattern in medicinal chemistry. It suggests that 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate may belong to a similar class of compounds with potential biological activity. []
Compound Description: This compound contains a 2,6-dichlorophenyl ring with an additional bromine substitution at the 4-position. []
Relevance: The presence of a halogenated phenyl ring, specifically a 2,6-dichlorophenyl moiety in both this compound and 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, suggests they belong to a similar chemical class. The variation in substituents on the phenyl ring and the overall molecular structure may offer insights into structure-activity relationships. []
Compound Description: This newly synthesized Schiff base incorporates a 2,6-dichlorophenyl group attached to an amine nitrogen atom. Its structure and properties have been studied using various experimental and theoretical methods, including X-ray crystallography, UV-Vis and FT-IR spectroscopy, and DFT calculations. []
Relevance: The presence of the 2,6-dichlorophenyl group linked to an amine is a key structural feature shared with 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate. Comparing the biological activities and properties of both compounds might reveal valuable information about the role of the 2,6-dichlorophenyl moiety in their respective mechanisms of action. []
LY2562175
Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia and atherosclerosis. This novel piperidinylisoxazole system demonstrates promising lipid-modulating properties, effectively lowering LDL and triglycerides while increasing HDL in preclinical models. []
Relevance: While structurally different from 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, LY2562175's development for treating dyslipidemia hints at a potential area of biological activity for compounds with halogenated aromatic rings. Further investigation into the structure-activity relationship of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate with regards to lipid modulation might be warranted. []
Compound Description: CFPCP features a 2,6-dichlorophenyl group connected to a prop-2-en-1-one moiety. The molecule has been investigated for its spectroscopic properties and electronic structure using DFT calculations. []
Relevance: The inclusion of a 2,6-dichlorophenyl group in CFPCP, similar to 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, suggests they are part of a related group of compounds with potentially similar chemical reactivities. Analyzing the structural variations between them could help understand the influence of substituents on their properties and potential applications. []
Compound Description: BS 100-141 is a centrally acting antihypertensive agent with a pharmacological profile resembling clonidine. It effectively lowers blood pressure in various animal models and exhibits minimal effects on dopamine turnover in the corpus striatum. []
Relevance: The presence of the 2,6-dichlorophenyl group directly attached to the acetamide moiety in BS 100-141 makes it structurally analogous to 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate. This similarity suggests that 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate might also exhibit some level of interaction with adrenergic receptors or related biological targets, warranting further investigation. []
Compound Description: Ib is a novel non-peptide AT1 receptor antagonist with potential for cardiovascular protection. Its primary metabolite is Ib monoglucuronide. []
Relevance: The inclusion of a 2,6-dichlorophenyl group within the structure of Ib draws a parallel with 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate. This structural similarity might suggest that 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate could exhibit some affinity for the AT1 receptor or related targets. This connection opens avenues for exploring its potential cardiovascular effects. []
Compound Description: LY3154207 is a novel, potent, and subtype-selective dopamine D1 positive allosteric modulator (PAM). Unlike orthosteric agonists, it exhibits a distinct pharmacological profile without a bell-shaped dose-response relationship or tachyphylaxis. []
Relevance: Both LY3154207 and 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate share the 2,6-dichlorophenyl group. Although their core structures differ, this common feature hints at a potential shared chemical space. Further investigation into the structure-activity relationships of both compounds might reveal valuable insights into their interactions with biological targets. []
Compound Description: LON-954 is a tremorogenic agent that acts on dopaminergic pathways in the central nervous system, inducing tremor in various animal models. It is suggested as a potential tool for evaluating anti-Parkinson drugs. [, ]
Relevance: Both LON-954 and 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate share the 2,6-dichlorophenyl group attached to a similar acetamide-like structure. Despite differences in their core structures, this resemblance implies they may exhibit overlapping pharmacological profiles. Exploring their interactions with dopaminergic pathways could offer valuable insights into their potential applications. [, ]
Compound Description: ST-155 is an antihypertensive drug similar in structure to tolazoline but lacking its adrenergic alpha-receptor blocking action. It effectively reduces blood pressure and cardiac work in hypertensive patients. []
Relevance: Although structurally distinct from 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, ST-155's potent antihypertensive activity and the presence of the 2,6-dichlorophenyl group suggest a potential area of investigation for cardiovascular effects of compounds with this moiety. []
Compound Description: This compound is an analog of the p38 inhibitor VX-745, suggesting it might also possess inhibitory activity against p38 MAP kinase. []
Relevance: The 2,6-dichlorophenyl group present in this p38 inhibitor analog is also a key feature of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate. This structural connection suggests that 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate might exhibit some level of interaction with the p38 MAP kinase pathway or similar signaling cascades. Further investigation into this possibility could uncover potential therapeutic applications. []
Compound Description: FeIIITDCPP is a catalyst used in alkene epoxidation reactions. Its structure comprises an iron(III) ion coordinated to a porphyrin ring with four 2,6-dichlorophenyl substituents. []
Relevance: Although not directly analogous to 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, FeIIITDCPP’s multiple 2,6-dichlorophenyl groups highlight the significance of this substitution pattern in influencing molecular properties, potentially impacting areas such as catalytic activity or interactions with biological systems. Examining the effects of these substituents in different molecular contexts could provide valuable insights for designing compounds with specific functionalities. []
Compound Description: This non-steroidal anti-inflammatory compound effectively reduces the elevation of various inflammatory cytokines, including IFN-y, TNF-a, IL-1β, IL-6, IL-18, and caspase-3, in the rat brain following cerebral ischemia-reperfusion injury. It also increases the levels of the anti-inflammatory cytokine IL-10. []
Relevance: This compound and 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate both feature the 2,6-dichlorophenyl group linked to a nitrogen atom. Although their core structures differ significantly, this shared feature suggests they might exhibit some overlapping biological activities. []
Compound Description: RD4-2025 is a highly potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro. It specifically targets the HIV-1 reverse transcriptase (RT) enzyme, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. []
Relevance: While structurally different from 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate, RD4-2025's potent antiviral activity and the presence of the 2,6-dichlorophenyl group suggest a potential area of investigation for the biological activities of compounds with this moiety, particularly for exploring potential antiviral properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.